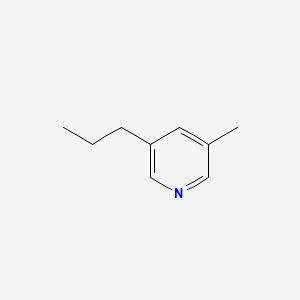
3-Methyl-5-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-propylpyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom this compound is a derivative of pyridine, where the methyl group is attached to the third carbon and the propyl group is attached to the fifth carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylpyridine can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia in the presence of a heterogeneous catalyst. This reaction proceeds through a multistep process, culminating in cyclization to form the pyridine ring . Another method involves the reaction of acrolein, propionaldehyde, and ammonia, which provides better control over the product distribution .
Industrial Production Methods
Industrial production of this compound typically involves the use of acrolein and ammonia as starting materials. The reaction is carried out in the gas phase over an oxide-based catalyst, leading to the formation of the desired pyridine derivative along with water as a byproduct . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Methyl-5-propylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
3-Methyl-5-propylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5-propylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylpyridine: A positional isomer with the methyl group attached to the third carbon of the pyridine ring.
5-Methyl-2-propylpyridine: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
3-Methyl-5-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
特性
CAS番号 |
53957-26-9 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
3-methyl-5-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |
InChIキー |
HVSAUQKNIJRYSR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















